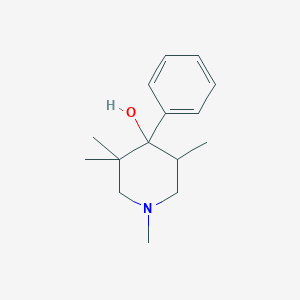
1,3,3,5-tetramethyl-4-phenyl-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5-tetramethyl-4-phenyl-4-piperidinol, also known as TMP or BHT-OH, is a widely used antioxidant and stabilizer in various industries. It is a white crystalline powder that is soluble in water, ethanol, and ether. TMP is also known for its potential therapeutic applications due to its antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies and Drug Development Piperidine derivatives have been extensively studied for their pharmacological properties and potential therapeutic applications. For example, certain piperidine-based compounds have been evaluated for their efficacy in treating conditions like Parkinson's disease, demonstrating the role of these compounds in neurodegenerative disease research (Langston et al., 1983). Similarly, other studies have focused on the anticoagulant properties of specific piperidine derivatives, highlighting their potential in addressing blood clotting disorders (Matsuo et al., 1986).
Cancer Research Piperidine derivatives like Irinotecan (a topoisomerase inhibitor) have shown significant promise in cancer therapy, specifically in treating various forms of cancer including colorectal and lung cancer. Research on these compounds provides crucial insights into their mechanism of action and therapeutic potential, furthering our understanding of effective cancer treatments (Rowinsky et al., 1994).
Metabolism and Disposition Studies Understanding the metabolism and disposition of pharmaceuticals is crucial for drug development. Studies have detailed the metabolic fate of piperidine-based drugs in humans, offering insights into their pharmacokinetics, potential metabolites, and excretion pathways. This research is vital for determining dosage, frequency, and potential drug interactions, ensuring the safety and efficacy of new medications (Balani et al., 1995).
Eigenschaften
IUPAC Name |
1,3,3,5-tetramethyl-4-phenylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-10-16(4)11-14(2,3)15(12,17)13-8-6-5-7-9-13/h5-9,12,17H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIQZNUWYPMFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5575842.png)
![4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5575852.png)
![3,5-dimethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5575856.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5575873.png)
![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5575890.png)
![2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5575901.png)
![N-cyclopropyl-3-{5-[2-(tetrahydro-3-furanyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5575902.png)
![4-({[(4-hydroxy-5,8-dimethylquinolin-2-yl)methyl]amino}methyl)-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5575907.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5575922.png)
![(4aR*,8aR*)-4-[(8-fluoro-2-quinolinyl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5575928.png)
![2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide](/img/structure/B5575931.png)
